molecular formula C16H9NO2 B11073545 5H-chromeno[2,3-c]isoquinolin-5-one

5H-chromeno[2,3-c]isoquinolin-5-one

Cat. No.: B11073545
M. Wt: 247.25 g/mol
InChI Key: JLKGOYDXVVKMFS-UHFFFAOYSA-N
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Description

5H-chromeno[2,3-c]isoquinolin-5-one: (CAS Number: ) belongs to the class of heterocyclic compounds. Its chemical structure features a chromeno[2,3-c]isoquinoline scaffold, which combines a chromene ring fused with an isoquinoline ring. This compound exhibits intriguing properties due to its unique arrangement of aromatic rings.

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for preparing 5H-chromeno[2,3-c]isoquinolin-5-one. One notable approach involves the microwave-assisted multicomponent reaction, where 3-formylchromone, an amine, and polymeric formaldehyde react under solvent-free and catalyst-free conditions . This unexpected cyclization pathway expands the use of polymeric formaldehyde as a C1 building block in synthesis.

Industrial Production:: While industrial-scale production details are scarce, research laboratories typically synthesize this compound using modified versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity:: 5H-chromeno[2,3-c]isoquinolin-5-one participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes yield reduced derivatives.

    Substitution: Substituents can be introduced at different positions on the aromatic rings.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) facilitates reduction.

    Substitution: Various electrophilic reagents (e.g., acyl chlorides, alkyl halides) can be employed.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use 5H-chromeno[2,3-c]isoquinolin-5-one as a versatile building block for designing novel organic molecules.

    Fluorescent Probes: Modified derivatives serve as fluorescent probes in chemical biology studies.

Biology and Medicine::

    Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.

    Neuroprotective Effects: Research suggests potential neuroprotective effects, making it relevant for neurological disorders.

Industry::

    Dye Synthesis: The chromeno[2,3-c]isoquinoline core contributes to the development of dyes and pigments.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies indicate that 5H-chromeno[2,3-c]isoquinolin-5-one likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

While 5H-chromeno[2,3-c]isoquinolin-5-one is unique due to its fused ring system, similar compounds include:

    10-methoxy-5H-chromeno[2,3-c]isoquinolin-5-one: , which features a methoxy group substitution.

Properties

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

chromeno[2,3-c]isoquinolin-5-one

InChI

InChI=1S/C16H9NO2/c18-15-12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)19-16(13)17-15/h1-9H

InChI Key

JLKGOYDXVVKMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N=C3O2

Origin of Product

United States

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